molecular formula C19H24FN3O2 B5986638 N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B5986638
M. Wt: 345.4 g/mol
InChI Key: MJGXMSATKCHNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a spirocyclic derivative of diazepine and has been found to exhibit various biological activities.5]decane-2-carboxamide.

Mechanism of Action

The mechanism of action of N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of certain fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to induce apoptosis in cancer cells and to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide in lab experiments is its broad-spectrum activity against fungi and bacteria. However, one limitation is that the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One direction is to investigate the compound's mechanism of action and to identify its molecular targets. Another direction is to study the compound's potential as an anticancer agent and to explore its use in combination with other chemotherapeutic agents. Additionally, further research is needed to evaluate the compound's safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide involves the reaction of 7-amino-6-oxo-1,6-diazaspiro[4.4]nonane-5-carboxamide with allyl bromide and 4-fluorobenzyl bromide in the presence of potassium carbonate in DMF at 80°C. The reaction mixture is then stirred for 24 hours, and the resulting product is purified by column chromatography using ethyl acetate/hexane as the eluent.

Scientific Research Applications

N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer activities. It has also been reported to have anxiolytic and antidepressant effects.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-oxo-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-10-21-18(25)23-12-9-19(14-23)8-3-11-22(17(19)24)13-15-4-6-16(20)7-5-15/h2,4-7H,1,3,8-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXMSATKCHNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.